molecular formula C21H15ClN2O3S B12274485 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B12274485
M. Wt: 410.9 g/mol
InChI Key: QJYXTKSVTGJPGM-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 2 with a sulfanyl-linked 6-chloro-1,3-benzodioxol-5-ylmethyl group and at position 6 with a 4-methoxyphenyl moiety, while position 3 bears a nitrile group. The chloro-benzodioxol group introduces electron-withdrawing effects and steric bulk, while the 4-methoxyphenyl contributes electron-donating properties.

Properties

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H15ClN2O3S/c1-25-16-5-2-13(3-6-16)18-7-4-14(10-23)21(24-18)28-11-15-8-19-20(9-17(15)22)27-12-26-19/h2-9H,11-12H2,1H3

InChI Key

QJYXTKSVTGJPGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC4=C(C=C3Cl)OCO4

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then chlorinated. The chlorinated benzodioxole is reacted with a thiol to introduce the sulfanyl group. This intermediate is then coupled with a methoxyphenyl-substituted pyridine derivative under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that make it suitable for further investigation in drug development:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. It has shown promise in targeting specific pathways associated with tumor growth.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Neuroprotective Effects : Some studies have indicated that this compound could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Applications in Drug Development

The structural characteristics of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile make it an attractive candidate for drug development:

  • Lead Compound Identification : Its unique chemical structure allows it to serve as a lead compound for synthesizing analogs with enhanced efficacy and reduced toxicity.
  • Targeted Therapy : Given its potential to interact with specific biological targets, this compound can be further explored for targeted therapies, particularly in oncology.

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity and mechanism of action of the compound against cancer cell lines. Results indicated significant dose-dependent effects on cell viability and apoptosis markers.
  • In Vivo Models : Animal studies have been initiated to evaluate the pharmacokinetics and therapeutic efficacy of the compound in relevant disease models. Early results show promise in reducing tumor size and improving survival rates.
  • Synthetic Pathways : Research into synthetic routes for producing this compound has been documented, showcasing efficient methods for large-scale synthesis which are crucial for further research and development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEfficacy against bacterial strains
NeuroprotectivePotential reduction of oxidative stress

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Compound Name Key Substituents Electronic Effects
Target Compound 6-Chloro-1,3-benzodioxol (C-2), 4-methoxyphenyl (C-6), nitrile (C-3) Mixed EW (chloro, benzodioxol) and ED (methoxy) effects; nitrile enhances polarity
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile () 4-Methoxybenzyloxy (C-6), nitrile (C-3) ED methoxy dominates; nitrile increases reactivity
6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile () Benzimidazole (sulfanyl-linked), trifluoromethyl (C-4), bipyridine Strong EW (CF₃, benzimidazole); bipyridine alters conjugation
6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile () Adamantyl (C-6), tert-butyl-benzylsulfanyl (C-2), nitrile (C-3) Steric bulk dominates; tert-butyl enhances lipophilicity

Key Observations :

  • The target compound balances EW (chloro, benzodioxol) and ED (methoxy) groups, unlike analogs with dominant ED () or EW () substituents.
  • The nitrile group is a common feature, likely influencing binding interactions in biological systems .

Steric and Physicochemical Properties

Compound Name Steric Features Solubility Predictions
Target Compound Moderate bulk from benzodioxol Moderate solubility (nitrile vs. benzodioxol)
Analog Minimal steric hindrance Higher solubility (polar methoxy group)
Analog High bulk (bipyridine, benzimidazole, CF₃) Low solubility (hydrophobic CF₃, bipyridine)
Analog Extreme bulk (adamantyl, tert-butyl) Very low solubility (high lipophilicity)

Key Observations :

  • The benzodioxol group in the target compound imposes moderate steric hindrance compared to bulky adamantyl () or trifluoromethyl-bipyridine systems ().
  • Solubility is likely intermediate, balancing nitrile polarity and benzodioxol hydrophobicity .

Biological Activity

The compound 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a heterocyclic compound with potential pharmacological applications. Its complex structure incorporates a benzodioxole moiety, a pyridine ring, and a carbonitrile group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 332.80462 g/mol
  • CAS Number : [not specified in the search results]

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in different therapeutic areas:

  • Antimicrobial Activity
    • The compound has shown promising antibacterial properties against various strains. In vitro studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis. Other bacterial strains exhibited weak to moderate responses .
    • The presence of the sulfanyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent antibacterial effects.
  • Anticancer Activity
    • Preliminary studies suggest that compounds similar in structure to 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile exhibit significant anticancer properties. For instance, related benzodioxole derivatives have been evaluated for their effectiveness against various cancer cell lines, showing IC50 values indicative of potent activity .
    • The mechanism of action may involve inhibition of specific enzymes or pathways critical for tumor growth and proliferation.
  • Enzyme Inhibition
    • The compound has been assessed for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies demonstrated that it could effectively reduce enzyme activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
    • The structural features of the compound likely facilitate binding to the active sites of these enzymes, thereby inhibiting their function.

Study 1: Antimicrobial Efficacy

In a study evaluating various synthesized compounds with similar structures, it was found that derivatives containing the benzodioxole moiety displayed significant antibacterial activity. Compounds were tested against multiple bacterial strains with results indicating that modifications to the sulfanyl group enhanced antimicrobial efficacy .

Study 2: Anticancer Potential

Research involving related compounds revealed that those featuring the pyridine ring demonstrated selective cytotoxicity against cancer cell lines such as HepG2 and MCF7. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound, establishing a dose-response relationship that supports further investigation into its anticancer mechanisms .

Data Tables

Activity Type Target Organism/Cell Line IC50/Activity Level Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AnticancerHepG2 Cell LineIC50 = 7.05 μM
Enzyme InhibitionAcetylcholinesteraseSignificant Inhibition

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